molecular formula C11H14O3 B13914456 Methyl 2-methoxy-3,4-dimethylbenzoate

Methyl 2-methoxy-3,4-dimethylbenzoate

Cat. No.: B13914456
M. Wt: 194.23 g/mol
InChI Key: ZRZOXFUWARMLNF-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3,4-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3,4-dimethylbenzoate can be synthesized through the esterification of 2-methoxy-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3,4-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2-methoxy-3,4-dimethylbenzoic acid.

    Reduction: 2-methoxy-3,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-methoxy-3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dimethylbenzoate: Lacks the methoxy group, leading to different chemical properties and reactivity.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Contains hydroxyl groups, which significantly alter its chemical behavior and applications.

Uniqueness

Methyl 2-methoxy-3,4-dimethylbenzoate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-methoxy-3,4-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-7-5-6-9(11(12)14-4)10(13-3)8(7)2/h5-6H,1-4H3

InChI Key

ZRZOXFUWARMLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OC)C

Origin of Product

United States

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